molecular formula C9H15F3N2O B1528502 3-Amino-1-(4-(trifluoromethyl)piperidin-1-yl)propan-1-one CAS No. 1833236-80-8

3-Amino-1-(4-(trifluoromethyl)piperidin-1-yl)propan-1-one

Cat. No. B1528502
CAS RN: 1833236-80-8
M. Wt: 224.22 g/mol
InChI Key: INVCITAHJFZCGF-UHFFFAOYSA-N
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Description

“3-Amino-1-(4-(trifluoromethyl)piperidin-1-yl)propan-1-one” is a chemical compound with the molecular formula C9H16ClF3N2O . It is a derivative of piperidine, a six-membered ring with one nitrogen atom . Piperidine derivatives are known for their wide range of biological activities .


Molecular Structure Analysis

The molecular structure of “3-Amino-1-(4-(trifluoromethyl)piperidin-1-yl)propan-1-one” consists of a piperidine ring attached to a propanone group with an amino group . The piperidine ring contains a trifluoromethyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Amino-1-(4-(trifluoromethyl)piperidin-1-yl)propan-1-one” are not fully detailed in the retrieved sources. The molecular weight is 260.69 . Other properties such as density, boiling point, melting point, and flash point are not available .

Scientific Research Applications

Medicinal Chemistry: Potential Therapeutic Agent Synthesis

This compound has been explored for its potential in synthesizing new therapeutic agents. Its structure, featuring a trifluoromethyl group and a piperidine ring, is common in molecules with significant biological activity . Researchers have investigated its use in creating novel compounds with potential applications in treating various diseases, including neurological disorders and cancer.

Pharmacology: Drug Development and Kinase Inhibition

In pharmacology, the compound’s derivatives are being studied for their role as kinase inhibitors, which are crucial in the development of drugs for cancer treatment . The trifluoromethyl group is particularly noteworthy for its ability to improve the pharmacokinetic properties of pharmaceuticals .

Biochemistry: Enzyme Interaction Studies

Biochemists utilize this compound to study enzyme-substrate interactions. The piperidine moiety can mimic certain natural substrates, allowing researchers to investigate the binding affinities and reaction mechanisms of enzymes .

Chemical Synthesis: Building Block for Complex Molecules

Chemists value this compound as a versatile building block for synthesizing more complex molecules. Its reactivity allows for various modifications, making it a valuable starting material in organic synthesis projects .

Materials Science: Functional Material Development

In materials science, the compound’s unique chemical properties are being exploited to develop functional materials. Its ability to undergo various chemical reactions makes it suitable for creating polymers and coatings with specific desired properties .

Analytical Chemistry: Chromatography and Spectroscopy

Analytical chemists may use derivatives of this compound as standards or reagents in chromatography and spectroscopy. Its distinct chemical signature allows for the development of analytical methods for detecting and quantifying similar compounds .

Future Directions

The future directions for “3-Amino-1-(4-(trifluoromethyl)piperidin-1-yl)propan-1-one” could involve further exploration of its synthesis, chemical reactions, mechanism of action, and potential biological activities. Given the wide range of biological activities exhibited by piperidine derivatives , this compound could be a promising candidate for drug development.

properties

IUPAC Name

3-amino-1-[4-(trifluoromethyl)piperidin-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15F3N2O/c10-9(11,12)7-2-5-14(6-3-7)8(15)1-4-13/h7H,1-6,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INVCITAHJFZCGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(F)(F)F)C(=O)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-1-(4-(trifluoromethyl)piperidin-1-yl)propan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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